![molecular formula C24H22N2O2 B14438715 1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole CAS No. 80200-69-7](/img/structure/B14438715.png)
1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
The synthesis of 1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(Benzyloxy)phenol: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of 2-[4-(Benzyloxy)phenoxy]ethyl bromide: This intermediate is synthesized by reacting 4-(Benzyloxy)phenol with 2-bromoethyl bromide in the presence of a base.
Cyclization to form this compound: The final step involves the reaction of 2-[4-(Benzyloxy)phenoxy]ethyl bromide with phenylhydrazine under acidic conditions to form the desired pyrazole compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.
Analyse Des Réactions Chimiques
1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or phenoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole can be compared with other similar compounds, such as:
1-Phenyl-3-(4-benzyloxyphenyl)-1H-pyrazole: This compound has a similar structure but lacks the ethyl linker, which may affect its chemical reactivity and biological activity.
4-(Benzyloxy)phenyl-1H-pyrazole: This compound lacks the phenoxyethyl group, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
80200-69-7 |
|---|---|
Formule moléculaire |
C24H22N2O2 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
4-phenyl-1-[2-(4-phenylmethoxyphenoxy)ethyl]pyrazole |
InChI |
InChI=1S/C24H22N2O2/c1-3-7-20(8-4-1)19-28-24-13-11-23(12-14-24)27-16-15-26-18-22(17-25-26)21-9-5-2-6-10-21/h1-14,17-18H,15-16,19H2 |
Clé InChI |
XKALREBPFHZYBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3C=C(C=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


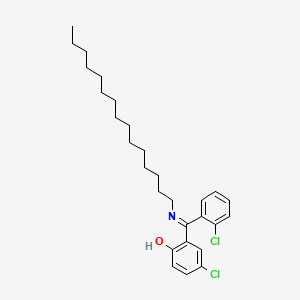

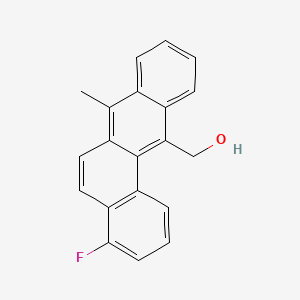

![2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B14438662.png)
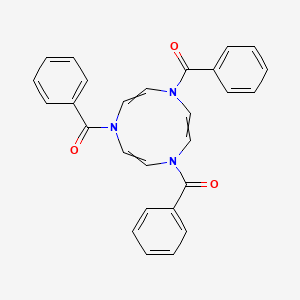
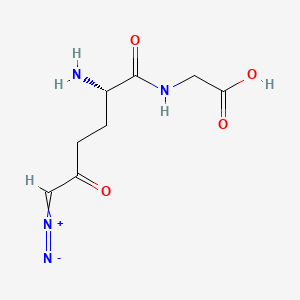
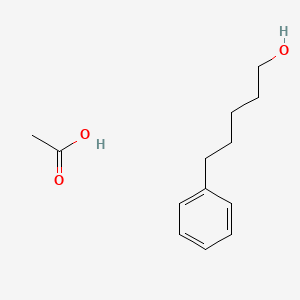
![[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol](/img/structure/B14438682.png)
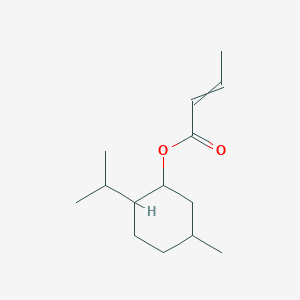
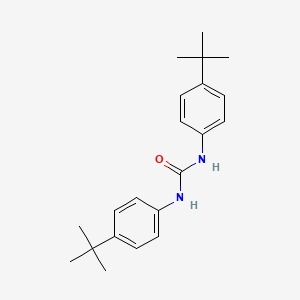
![1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine](/img/structure/B14438711.png)
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)
![{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14438717.png)
